S-(4-methylphenyl) benzenecarbothioate
Description
S-(4-Methylphenyl) benzenecarbothioate is a thiocarbamate derivative characterized by a benzene ring substituted with a thioester group linked to a 4-methylphenyl moiety. Thiocarbamates are widely studied for their roles in medicinal chemistry and industrial applications, particularly due to their stability and reactivity in synthetic processes .
Properties
CAS No. |
10371-42-3 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
S-(4-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
KMGHFAGCHUDSMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Other CAS No. |
10371-42-3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ewha-18278 free base involves multiple steps, typically starting with the formation of a pyrazole ring. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and diazepam injection-based formulations for human applications . Industrial production methods are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Ewha-18278 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include DMSO, ethanol, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ewha-18278 free base has a wide range of scientific research applications:
Chemistry: Used as a pan NADPH oxidase inhibitor in various chemical studies.
Medicine: Explored as a potential treatment for conditions like diabetic nephropathy and osteoporosis.
Industry: Utilized in the development of new therapeutic agents targeting NADPH oxidase enzymes.
Mechanism of Action
Ewha-18278 free base exerts its effects by inhibiting NADPH oxidase enzymes, specifically Nox1, Nox2, and Nox4. This inhibition leads to a reduction in reactive oxygen species (ROS) production, which is crucial in preventing oxidative damage in various pathological conditions . The molecular targets and pathways involved include the suppression of proinflammatory cytokines like MCP-1/CCL2, IL-6, and TNFα .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl] Benzenesulfonamide)
- Structure : Celecoxib shares the 4-methylphenyl group with S-(4-methylphenyl) benzenecarbothioate but incorporates a pyrazole core and a sulfonamide substituent instead of a thioester .
- Physicochemical Properties : Unlike thiocarbamates, sulfonamides like celecoxib exhibit higher polarity due to the sulfonamide group, enhancing water solubility. However, the trifluoromethyl group in celecoxib increases lipophilicity, impacting bioavailability .
1-(4-Methylphenyl)-1-Propanol
- Structure: This secondary alcohol features a 4-methylphenyl group attached to a propanol chain, differing from the thioester linkage in this compound .
- Physicochemical Properties: Alcohols like 1-(4-methylphenyl)-1-propanol have higher boiling points and hydrogen-bonding capacity compared to thiocarbamates, which may exhibit greater thermal stability due to sulfur’s electron-withdrawing effects .
2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-one
- Structure: This pyridazinone derivative includes a 4-methylphenyl group but features a nitrogen-rich heterocyclic core, contrasting with the aromatic thioester in this compound .
- Biological Activity : The compound demonstrated potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting that 4-methylphenyl derivatives can be optimized for therapeutic efficacy .
Physicochemical Properties Comparison
| Compound | Key Features | Thermal Stability | Polarity |
|---|---|---|---|
| This compound | Thioester group, aromatic rings | High (inferred) | Moderate |
| Celecoxib | Sulfonamide, pyrazole, trifluoromethyl | Moderate | High |
| 1-(4-Methylphenyl)-1-propanol | Alcohol, aliphatic chain | Low | High |
| 2-(4-Methylphenyl)-pyridazinone | Pyridazinone core, ketone | Moderate | Moderate |
Note: Data inferred from structural analogs and evidence .
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